molecular formula C15H15NO3S B14118611 N-Methyl-N-(4-toluensulfonyl)-benzamide CAS No. 10533-83-2

N-Methyl-N-(4-toluensulfonyl)-benzamide

Cat. No.: B14118611
CAS No.: 10533-83-2
M. Wt: 289.4 g/mol
InChI Key: MHQIDIXDTUHBGQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-toluensulfonyl)-benzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzamide core with a methyl group and a toluenesulfonyl group attached, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-toluensulfonyl)-benzamide typically involves the reaction of p-toluenesulfonyl chloride with N-methylbenzamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The general procedure includes:

  • Dissolving p-toluenesulfonyl chloride in the chosen solvent.
  • Adding N-methylbenzamide to the solution.
  • Introducing a base such as triethylamine to facilitate the reaction.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-toluensulfonyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-Methyl-N-(4-toluensulfonyl)-benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-toluensulfonyl)-benzamide involves its interaction with biological targets such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-toluensulfonyl)-aniline
  • N-Methyl-N-(4-toluensulfonyl)-phenylacetamide
  • N-Methyl-N-(4-toluensulfonyl)-pyridine

Uniqueness

N-Methyl-N-(4-toluensulfonyl)-benzamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the methyl and toluenesulfonyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

10533-83-2

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-methyl-N-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C15H15NO3S/c1-12-8-10-14(11-9-12)20(18,19)16(2)15(17)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

MHQIDIXDTUHBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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